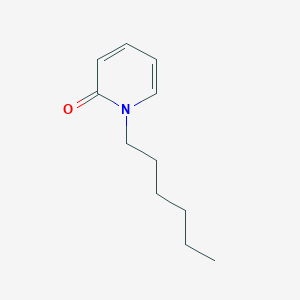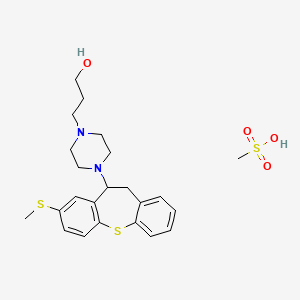![molecular formula C15H21NO2 B14674842 2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 36793-29-0](/img/structure/B14674842.png)
2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] is an organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is known for its sterically hindered nature due to the presence of four methyl groups, which imparts significant chemical stability and reduces the reactivity of the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, forming an intermediate triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. This reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
化学反応の分析
Types of Reactions
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can participate in allylic amination reactions with allylic chlorides to form allylated tertiary amines.
N-Methylation: Reacting with carbon dioxide and phenylsilane, it can form N-methylated amines.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Substitution: Allylic chlorides for allylic amination.
N-Methylation: Carbon dioxide and phenylsilane.
Major Products
Hydroxylamines: from oxidation.
Allylated tertiary amines: from substitution.
N-Methylated amines: from N-methylation.
科学的研究の応用
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] involves its role as a hindered base. The steric hindrance around the nitrogen atom reduces its nucleophilicity, making it a weaker base compared to other aliphatic amines. This property allows it to selectively deprotonate substrates without undergoing unwanted side reactions .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another hindered amine with similar steric properties.
N,N-Diisopropylethylamine: A non-nucleophilic base used in similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in selective oxidation reactions.
Uniqueness
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] stands out due to its spiro structure, which imparts additional steric hindrance and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under harsh conditions.
特性
CAS番号 |
36793-29-0 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
2',2',6',6'-tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] |
InChI |
InChI=1S/C15H21NO2/c1-13(2)9-15(10-14(3,4)16-13)17-11-7-5-6-8-12(11)18-15/h5-8,16H,9-10H2,1-4H3 |
InChIキー |
RSJRUUXPNLQPJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(N1)(C)C)OC3=CC=CC=C3O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)











